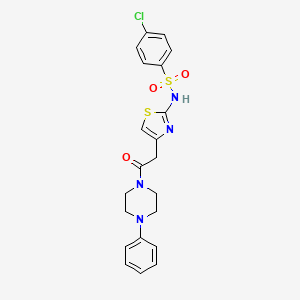

3-Difluoromethanesulfonylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Difluoromethanesulfonylbenzaldehyde (DFMSB) is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. DFMSB is a versatile compound that can be synthesized using different methods and has been extensively studied for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Heteroaromatic Compounds

The compound has been utilized in various syntheses. For example, trifluoromethanesulfonic acid (HOTf) has been used in the synthesis of chrysene derivatives (Guo et al., 2015). Similarly, iron(III) trifluoroacetate and trifluoromethanesulfonate have catalyzed one-pot syntheses of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines (Adibi et al., 2007).

Catalysis in Organic Synthesis

Trifluoromethanesulfonyl compounds have been used as catalysts. Scandium trifluoromethanesulfonate, for instance, catalyzed the three-component reactions of aldehydes, amines, and allyltributylstannane in water (Kobayashi, 1998). Another application includes the use of Gadolinium(III) trifluoromethanesulfonate in the efficient Hantzsch reaction for synthesizing polyhydroquinoline derivatives (Mansoor et al., 2017).

Novel Reagents in Organic Chemistry

Difluoromethyl 2-pyridyl sulfone, a compound related to difluoromethanesulfonylbenzaldehyde, has been identified as an efficient reagent for gem-difluoroolefination of both aldehydes and ketones, indicating the potential utility of related compounds in organic synthesis (Zhao et al., 2010).

Investigation of Structural Transformations

Studies have been conducted on the structural transformations of related compounds like 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. These investigations provide insights into the behavior of similar compounds in different environmental conditions (Ildız et al., 2018).

Multi-Component Coupling Reactions

The compound has been involved in multi-component coupling reactions. For instance, In(OTf)3-catalyzed synthesis of ring-condensed heteroaromatic compounds was developed via a domino intramolecular nucleophilic attack/intermolecular cycloaddition/dehydration reaction (Yanada et al., 2008).

Catalytic Activities in Organic Transformations

Several trifluoromethanesulfonate compounds have shown remarkable catalytic activities in various organic transformations, indicating the potential application of difluoromethanesulfonylbenzaldehyde in similar contexts (Ishihara et al., 1996).

Propiedades

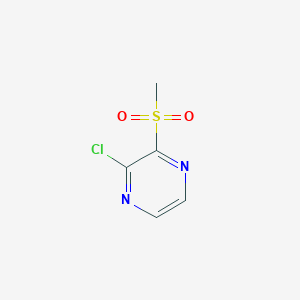

IUPAC Name |

3-(difluoromethylsulfonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQKUIGANRSBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)

![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)

![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)